molecular formula C14H13Cl2N5O B604886 N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-ethyl-2H-tetraazol-5-yl)amine CAS No. 1092331-38-8

N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-ethyl-2H-tetraazol-5-yl)amine

Cat. No.: B604886
CAS No.: 1092331-38-8
M. Wt: 338.2g/mol
InChI Key: NRIVYQUOVBYCSY-UHFFFAOYSA-N
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Description

“N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-ethyl-2H-tetraazol-5-yl)amine” is a synthetic organic compound that features a dichlorophenyl group, a furan ring, and a tetraazole moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Properties

CAS No.

1092331-38-8

Molecular Formula

C14H13Cl2N5O

Molecular Weight

338.2g/mol

IUPAC Name

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C14H13Cl2N5O/c1-2-21-19-14(18-20-21)17-8-10-4-6-13(22-10)11-7-9(15)3-5-12(11)16/h3-7H,2,8H2,1H3,(H,17,19)

InChI Key

NRIVYQUOVBYCSY-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-ethyl-2H-tetraazol-5-yl)amine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the dichlorophenyl group: This step may involve electrophilic aromatic substitution or coupling reactions.

    Attachment of the tetraazole moiety: The tetraazole group can be introduced via cycloaddition reactions involving azides and nitriles.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as using a base or a catalyst.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the amine group.

    Reduction: Reduction reactions could target the dichlorophenyl group or the tetraazole moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science:

Biology

    Biological Activity: Investigation of its potential as an antimicrobial, antifungal, or anticancer agent.

Medicine

    Drug Development: Exploration of its pharmacological properties for therapeutic use.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-methyl-2H-tetraazol-5-yl)amine
  • N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-ethyl-2H-imidazol-5-yl)amine

Uniqueness

The unique combination of the dichlorophenyl, furan, and tetraazole groups in “N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-ethyl-2H-tetraazol-5-yl)amine” may confer distinct chemical and biological properties, making it a valuable compound for research and development.

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